molecular formula C29H32FNO4 B12368272 EP3 antagonist 5

EP3 antagonist 5

Cat. No.: B12368272
M. Wt: 477.6 g/mol
InChI Key: OWFLBMKLSVEXQW-UHFFFAOYSA-N
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Description

EP3 antagonist 5 is a compound known for its ability to selectively inhibit the EP3 receptor, a subtype of the prostaglandin E2 receptor. This receptor is involved in various physiological processes, including inflammation, pain perception, and vascular functions. This compound has shown potential in therapeutic applications, particularly in conditions like pulmonary arterial hypertension and other inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EP3 antagonist 5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. One common synthetic route includes the use of 3-(2-aminocarbonylphenyl) propanoic acid analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

EP3 antagonist 5 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .

Scientific Research Applications

EP3 antagonist 5 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the EP3 receptor and its role in various chemical pathways.

    Biology: Helps in understanding the physiological and pathological roles of the EP3 receptor in biological systems.

    Medicine: Potential therapeutic agent for treating conditions like pulmonary arterial hypertension, inflammation, and pain.

    Industry: Used in the development of new drugs and therapeutic agents targeting the EP3 receptor .

Mechanism of Action

EP3 antagonist 5 exerts its effects by selectively binding to the EP3 receptor, thereby inhibiting its activation by prostaglandin E2. This inhibition prevents the downstream signaling pathways that lead to inflammation, pain, and other physiological responses. The molecular targets include the EP3 receptor itself and associated G-protein coupled signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EP3 antagonist 5 stands out due to its high selectivity and potency in inhibiting the EP3 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C29H32FNO4

Molecular Weight

477.6 g/mol

IUPAC Name

3-[2-[[1-(3-fluoro-4-methylphenyl)-3-methylbutyl]carbamoyl]-4-(phenoxymethyl)phenyl]propanoic acid

InChI

InChI=1S/C29H32FNO4/c1-19(2)15-27(23-11-9-20(3)26(30)17-23)31-29(34)25-16-21(10-12-22(25)13-14-28(32)33)18-35-24-7-5-4-6-8-24/h4-12,16-17,19,27H,13-15,18H2,1-3H3,(H,31,34)(H,32,33)

InChI Key

OWFLBMKLSVEXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(C)C)NC(=O)C2=C(C=CC(=C2)COC3=CC=CC=C3)CCC(=O)O)F

Origin of Product

United States

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